molecular formula C18H21NO B3148200 1-Benzyl-4-phenoxypiperidine CAS No. 63843-60-7

1-Benzyl-4-phenoxypiperidine

Cat. No.: B3148200
CAS No.: 63843-60-7
M. Wt: 267.4 g/mol
InChI Key: NKXNWAITWRDLGQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenoxypiperidine is a chemical compound that features a piperidine ring substituted with a benzyl group at the nitrogen atom and a phenoxy group at the fourth carbon atom

Scientific Research Applications

1-Benzyl-4-phenoxypiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

1-Benzyl-4-phenoxypiperidine has been found to disrupt the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) with a Ki of 0.96 μM in AlphaScreen competitive inhibition assays . It has good selectivity for β-catenin/BCL9 over β-catenin/E-cadherin PPIs .

Safety and Hazards

The safety data sheet for 1-Benzyl-4-phenoxypiperidine was not found in the search results . For safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier.

Future Directions

1-Benzyl-4-phenoxypiperidine has been studied as a potential small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction . This suggests potential applications in the treatment of diseases where this interaction plays a key role .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenoxypiperidine can be synthesized through several methods. One common approach involves the reaction of 4-phenoxypiperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or ethanol .

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of this compound, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-phenoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-phenoxypiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to disrupt specific protein-protein interactions sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-benzyl-4-phenoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXNWAITWRDLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold (0° C.) mixture of phenol (190 mg, 2.02 mmol) and triphenylphosphine (680 mg, 2.6 mmol) in dry THF (6.4 mL) is added dropwise over 30 min a solution of 1-benzyl-piperidin-4-ol (490 mg, 2.6 mmol) and diethylazadicarboxylate (0.41 mL, 2.6 mmol) in dry THF (4.8 mL). The mixture is stirred at room temperature under nitrogen for 20 h. The mixture is dissolved in EtOAc, washed with sat. NaHCO3 (2×20 mL), dried (MgSO4), filtered and concentrated to provide a crude oil. Flash chromatography (EtOAc/Hex: 3/7) provides the title compound.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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